molecular formula C13H24N2OS B2941752 (1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705184-03-7

(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2941752
CAS RN: 1705184-03-7
M. Wt: 256.41
InChI Key: ZLAMBMXKXWZECR-UHFFFAOYSA-N
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Description

“(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide” is a complex organic compound. It contains a bicyclic structure (azabicyclo[3.2.1]octane), a tert-butyl group, a methylthio group, and a carboxamide group. The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the bicyclic structure, followed by the introduction of the tert-butyl, methylthio, and carboxamide groups. The exact synthesis process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure and various functional groups. The tert-butyl group is known for its steric bulk, which can influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tert-butyl group is known for its unique reactivity pattern, which could influence the types of reactions this compound undergoes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the tert-butyl group could influence its solubility, stability, and reactivity .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has focused on the synthesis and molecular structure of chiral cyclic amino acid esters, highlighting methods for constructing complex bicyclic and polycyclic structures. For instance, the synthesis of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrates the creation of bicyclic structures with potential for further functionalization (Moriguchi et al., 2014). This research is pivotal for understanding how complex bicyclic frameworks can be synthesized, which could be relevant for derivatives of the queried compound.

Conformational Studies

Conformationally constrained dipeptide surrogates have been synthesized, incorporating bicyclic structures to study conformation-activity relationships in biologically active peptides (Cluzeau & Lubell, 2004). Such studies are crucial for the development of novel therapeutics, offering insights into how the bicyclic frameworks of compounds like "(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide" might influence biological activity.

Asymmetric Synthesis

The asymmetric synthesis of tropane alkaloids, leveraging the bicyclic scaffolds similar to the queried compound, showcases the potential of these frameworks in generating bioactive molecules (Brock et al., 2012). Such methodologies could be applied to synthesize enantiomerically pure forms of related compounds, enhancing their pharmaceutical relevance.

Novel Molecular Scaffolds

The creation of new molecular scaffolds derived from combinations of tartaric acid and α-amino acids, producing structures with bicyclic frameworks, underlines the versatility of such compounds in drug design and material science (Cini et al., 2002). This research could inform the development of analogues of the queried compound for various applications.

Proline Analogues

The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid as a new proline analogue presents a direct connection to amino acid research, highlighting the potential of bicyclic compounds in mimicking or altering amino acid properties for therapeutic applications (Casabona, Jiménez, & Cativiela, 2007).

properties

IUPAC Name

N-tert-butyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2OS/c1-13(2,3)14-12(16)15-9-5-6-10(15)8-11(7-9)17-4/h9-11H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAMBMXKXWZECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C2CCC1CC(C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

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